(2,3-dimethyl-1H-indol-5-yl)(4-ethylpiperazin-1-yl)methanone
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Overview
Description
(2,3-dimethyl-1H-indol-5-yl)(4-ethylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-5-yl)(4-ethylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as concentrated sulfuric acid, and may involve steps like the Tscherniac-Einhorn reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethyl-1H-indol-5-yl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors in the body, influencing biological processes. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
(2,3-dimethyl-1H-indol-5-yl)methanamine: Another indole derivative with similar biological activities.
(2,3-dihydro-1H-indol-5-ylmethyl)amine: A related compound with a slightly different structure and potentially different biological activities.
Uniqueness
What sets (2,3-dimethyl-1H-indol-5-yl)(4-ethylpiperazin-1-yl)methanone apart is its unique combination of the indole core and the piperazine ring, which may confer enhanced biological activity and selectivity compared to other indole derivatives .
Properties
Molecular Formula |
C17H23N3O |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H23N3O/c1-4-19-7-9-20(10-8-19)17(21)14-5-6-16-15(11-14)12(2)13(3)18-16/h5-6,11,18H,4,7-10H2,1-3H3 |
InChI Key |
LWONNVYFLPSQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=C3C)C |
Origin of Product |
United States |
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